molecular formula C24H28N4O4 B2953377 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide CAS No. 921923-62-8

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

Cat. No. B2953377
M. Wt: 436.512
InChI Key: LYNZBSKDSJOPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H28N4O4 and its molecular weight is 436.512. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis

  • The asymmetric hydrovinylation process is utilized to convert 1-methylenetetralines into 3,3-disubstituted oxindoles and subsequently to pyrrolidinoindolines, highlighting the importance of such compounds in organic synthesis and the potential for creating enantiopure benzomorphans (Lim & RajanBabu, 2011).

Arylsulfonamide Derivatives

  • Arylsulfonamide derivatives of (aryloxy)ethyl pyrrolidines and piperidines are synthesized as α1-adrenoceptor antagonists, indicating the significance of such compounds in developing medications with a uroselective profile (Rak et al., 2016).

Benzothiazepines and Benzoxazepines Synthesis

  • Synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines through cyclizations of specific pyrrolidinones and isoindolinones highlights the application of these processes in creating compounds that may have pharmacological relevance (Katritzky et al., 2001).

Antagonist Interaction with CB1 Cannabinoid Receptor

  • Studies on the molecular interaction of antagonists with the CB1 cannabinoid receptor shed light on the structural requirements for binding and antagonistic activity, which is crucial for the development of therapies targeting cannabinoid receptors (Shim et al., 2002).

Organocatalytic Synthesis

  • The organocatalytic synthesis of spiro[pyrrolidin-3,3'-oxindoles] demonstrates the potential for creating compounds with high enantiopurity and structural diversity, which are important in medicinal chemistry and drug discovery (Chen et al., 2009).

properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-27-11-8-17-12-16(4-6-19(17)27)20(28-9-2-3-10-28)14-25-23(29)24(30)26-18-5-7-21-22(13-18)32-15-31-21/h4-7,12-13,20H,2-3,8-11,14-15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNZBSKDSJOPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

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